12-epi-Scalaradial

Description

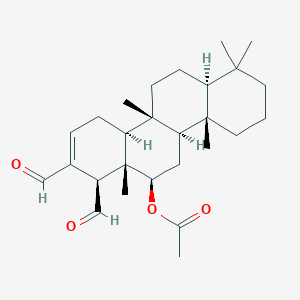

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H40O4 |

|---|---|

Molecular Weight |

428.6 g/mol |

IUPAC Name |

[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-7,8-diformyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] acetate |

InChI |

InChI=1S/C27H40O4/c1-17(30)31-23-14-22-25(4)12-7-11-24(2,3)20(25)10-13-26(22,5)21-9-8-18(15-28)19(16-29)27(21,23)6/h8,15-16,19-23H,7,9-14H2,1-6H3/t19-,20-,21-,22+,23+,25-,26-,27+/m0/s1 |

InChI Key |

ADWFEADZGIHPDE-VYGQJASISA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2([C@H]4[C@]1([C@H](C(=CC4)C=O)C=O)C)C)(C)C)C |

Canonical SMILES |

CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C(C(=CC4)C=O)C=O)C)C)(C)C)C |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Marine Biological Sources of 12-epi-Scalaradial and Related Analogues

This compound and its structural relatives are primarily sequestered from marine sponges and certain species of nudibranchs that feed on these sponges. mdpi.com

The compound this compound was first isolated from the Mediterranean sponge Spongia nitens. uv.es It has since been identified in several other sponge species, highlighting the broad distribution of this metabolite within the phylum Porifera.

Other notable sponge sources include:

Hyrtios erecta : This sponge, found in various locations including the Red Sea and the waters around Tonga, is a known producer of this compound and its deacetylated analogue, 12-deacetyl-12-epi-scalaradial. uv.esnih.govdoaj.org

Collospongia auris : Specimens of this Great Barrier Reef sponge have been found to contain this compound along with a suite of other scalarane sesterterpenes. uv.esmarinespecies.orgcapes.gov.br

Spongia agaricina : Collected near Tarifa Island in Spain, this sponge has also been identified as a source of this compound. uv.esknapsackfamily.com

Hippospongia sp. : A marine sponge from the genus Hippospongia has been shown to contain 12-deacetyl-12-epi-scalaradial, a closely related analogue. nih.govresearchgate.netmdpi.comrsc.org

The following table summarizes the occurrence of this compound and its analogues in the specified sponge species.

| Sponge Species | Compound(s) Found | Location |

| Spongia nitens | This compound | Mediterranean Sea |

| Hyrtios erecta | This compound, 12-deacetyl-12-epi-scalaradial | Tonga, Red Sea |

| Collospongia auris | This compound, 12-deacetyl-12-epi-scalaradial | Great Barrier Reef |

| Spongia agaricina | This compound | Tarifa Island, Spain |

| Hippospongia sp. | 12-deacetyl-12-epi-scalaradial | Not Specified |

Nudibranchs, which are shell-less marine molluscs, are known to accumulate secondary metabolites from their dietary sources, often sponges. This sequestration serves as a chemical defense mechanism. The nudibranchs Glossodoris hikeurensis and Glossodoris cincta, found in Guam, have been shown to contain this compound, which they likely obtain from their diet of sponges. uv.esresearchgate.net

| Nudibranch Species | Compound(s) Found | Location |

| Glossodoris hikeurensis | This compound | Guam |

| Glossodoris cincta | This compound | Guam |

Sponge Genera and Species (e.g., Spongia nitens, Hyrtios erecta, Collospongia auris, Spongia agaricina, Hippospongia sp.)

Chromatographic and Spectroscopic Approaches in Isolation

The isolation and purification of this compound from its natural sources rely on a combination of advanced chromatographic and spectroscopic techniques.

The general procedure for isolating this compound begins with the extraction of the sponge or nudibranch tissue, typically using organic solvents like methanol (B129727) and dichloromethane. springernature.comacs.org The resulting crude extract is a complex mixture of various compounds. To separate this compound from this mixture, a series of chromatographic steps are employed.

Initial fractionation is often achieved through liquid-liquid partitioning, for example, between ethyl acetate (B1210297) and water, to separate compounds based on their polarity. mdpi.com This is followed by column chromatography using stationary phases like silica (B1680970) gel or C18 reverse-phase silica. researchgate.netnih.gov A gradient elution system, where the polarity of the mobile phase is gradually changed, allows for the separation of compounds with different affinities for the stationary phase. mdpi.comnih.gov

For final purification, High-Performance Liquid Chromatography (HPLC) is indispensable. acs.orgresearchgate.netnih.gov Both normal-phase and reverse-phase HPLC can be utilized to obtain highly pure this compound. mdpi.com The structure of the purified compound is then elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). nih.govmdpi.com

Bioassay-guided fractionation is a powerful strategy used to isolate bioactive compounds, including this compound. This approach involves testing the biological activity of the crude extract and subsequent fractions at each stage of the separation process. springernature.com This allows researchers to focus their purification efforts on the fractions that exhibit the desired activity, making the isolation process more efficient.

For instance, in the search for anti-inflammatory agents, fractions would be tested for their ability to inhibit enzymes like phospholipase A2 (PLA2), a known target of this compound. uv.esnih.gov Similarly, if the goal is to find cytotoxic compounds, fractions are tested against cancer cell lines. mdpi.comsemanticscholar.orgresearchgate.net This iterative process of separation and bioassay ultimately leads to the isolation of the pure, active compound. The antiproliferative activity of extracts from Hyrtios erectus, for example, guided the isolation of several scalarane sesterterpenes. mdpi.comsemanticscholar.orgresearchgate.net

Synthetic and Semisynthetic Strategies for 12 Epi Scalaradial and Its Derivatives

Semisynthesis from Natural Scalarane Precursors

Semisynthesis provides a practical route to 12-epi-scalaradial and its derivatives by leveraging naturally occurring, structurally related scalaranes. uv.es This approach circumvents the need for a lengthy total synthesis by chemically modifying more abundant precursors.

The chemical derivatization of natural scalaranes is a key strategy for producing analogues that may not be readily available from natural sources. Semisynthetic this compound (5) has been successfully prepared from natural pentacyclic scalarane precursors. uv.es Similarly, related compounds such as 12-deacetyl-12-epi-scalaradial (6) have also been generated through the semisynthesis from these types of precursors. uv.es

A prominent starting material for these transformations is heteronemin (B1258807) (1), a scalarane that can be isolated from marine sponges like Hyrtios sp. mdpi.comresearchgate.netresearchgate.net Researchers have used heteronemin as a primary precursor to generate a series of scalarane derivatives. researchgate.netresearchgate.net These chemical derivatizations often focus on manipulating the functional groups around key carbon positions, such as C-12, C-16, and C-19, to investigate their influence on biological activity. mdpi.comsemanticscholar.org For instance, a series of transformations can be performed in parallel on different precursors to create a library of related compounds for structure-activity relationship (SAR) studies. researchgate.net

Controlling the stereochemistry at specific carbon centers is a critical aspect of scalarane synthesis. Epimerization, the selective inversion of a single stereocenter in a molecule with multiple chiral centers, is a powerful tool in semisynthesis. An example of this is the preparation of 12-deacetyl-12,18-diepi-scalaradial (10). This compound has been created through the epimerization at the C-18 position starting from the semisynthetically produced 12-deacetyl-12-epi-scalaradial (6). uv.es Such transformations allow for the synthesis of specific stereoisomers that can be used to probe the geometric requirements for biological activity. uv.esacs.org While epimerization of acidic C-H bonds is common, achieving this at non-activated tertiary carbons, like those in the scalarane skeleton, presents a significant chemical challenge, often requiring specialized methods. nih.gov

Table 1: Semisynthetic Derivatizations of Scalarane Precursors

| Starting Precursor | Target Compound | Transformation Type | Reference |

| Natural Pentacyclic Scalaranes | This compound (5) | Derivatization | uv.es |

| Natural Pentacyclic Scalaranes | 12-deacetyl-12-epi-scalaradial (6) | Derivatization | uv.es |

| 12-deacetyl-12-epi-scalaradial (6) | 12-deacetyl-12,18-diepi-scalaradial (10) | Epimerization at C-18 | uv.es |

| Heteronemin (1) | Various Scalarane Analogues | Derivatization at C-12, C-16, C-19 | mdpi.comresearchgate.netsemanticscholar.org |

Derivatization from Pentacyclic Scalaranes

Total Synthesis Approaches for Scalarane Analogues (e.g., 12-deacetoxyscalaradial)

Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, offers the most flexible approach to producing novel analogues. wikipedia.org While more demanding than semisynthesis, it allows for the construction of virtually any desired structure.

The total synthesis of 12-deacetoxyscalaradial (B1176771) (4), a scalarane analogue lacking a substituent at the C-12 position, has been accomplished. uv.esmathnet.ru This achievement is significant as it provides access to a core scalarane structure and a platform for further synthetic explorations. The structure of this synthetically prepared compound was confirmed by spectral data and X-ray diffraction analysis. uv.es Additionally, formal total syntheses of related compounds, such as (+)-12-deoxyscalarolide, have been described, starting from readily available natural products like manool. rsc.org These routes often involve the sequential construction of the polycyclic ring system, tackling the challenge of installing the correct stereochemistry at each step. rsc.org

Stereocontrolled Synthesis Challenges and Methodologies

The primary challenge in the synthesis of scalaranes is the stereocontrolled construction of their complex tetracyclic or pentacyclic framework, which contains numerous contiguous chiral centers. researchgate.netcolab.ws Achieving the correct three-dimensional arrangement of atoms is crucial, as different stereoisomers can have vastly different biological properties. acs.org

Methodologies to address this challenge often involve cascade reactions, where multiple bonds and stereocenters are formed in a single, highly controlled sequence. nih.gov The development of such stereocontrolled synthetic routes is essential for producing enantiomerically pure scalaranes and their analogues. researchgate.netwhiterose.ac.uk

Asymmetric synthesis, also known as enantioselective synthesis, refers to chemical reactions that preferentially produce one of two enantiomers (mirror-image stereoisomers). uwindsor.cawikipedia.org This is a cornerstone of modern organic chemistry, particularly for creating biologically active molecules, which are often active in only one specific stereoisomeric form. wikipedia.orgiipseries.org

To achieve chiral control in the synthesis of complex molecules like scalaranes, several asymmetric strategies can be employed. uwindsor.ca

Enantioselective Catalysis: This approach uses small amounts of a chiral catalyst, such as a transition-metal complex, to direct the reaction towards the formation of the desired enantiomer. wikipedia.org

Chiral Auxiliaries: This method involves temporarily attaching a chiral molecule (the auxiliary) to the achiral starting material. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being removed. wikipedia.org

Chiral Pool Synthesis: This strategy uses a readily available, enantiomerically pure natural product, such as a terpene or amino acid, as the starting material, incorporating its existing chirality into the final target molecule. iipseries.org

These asymmetric methodologies are critical for overcoming the stereochemical hurdles in scalarane synthesis, enabling the creation of specific, biologically relevant isomers for further study. whiterose.ac.ukresearchgate.net

Structural Elucidation and Conformational Analysis

Spectroscopic Techniques for Relative and Absolute Configuration Determination

A suite of powerful analytical methods is employed to unravel the complex stereochemistry of 12-epi-scalaradial and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR, COSY, HMBC, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of protons and carbons within the molecule. researchgate.net For instance, in the ¹H NMR spectrum of a related derivative, the proton at C-12 in 12-epi-heteronemin appears as a broad triplet, characteristic of an equatorial proton, which is a key indicator of the epi configuration at this center. ird.fr

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity and spatial relationships between atoms. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule, helping to piece together the spin systems of the fused ring structure. mdpi.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds apart. This is crucial for assembling the complete carbon skeleton and assigning functionalities. mdpi.comresearchgate.net For example, HMBC correlations can confirm the placement of hydroxyl and methoxy (B1213986) groups in derivatives of this compound. nih.gov

The comprehensive analysis of 1D and 2D NMR data allows for the complete assignment of all proton and carbon chemical shifts and establishes the planar structure of the molecule. researchgate.net

Table 1: Representative NMR Data for a this compound Analog

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) | Key HMBC Correlations | Key ROESY/NOESY Correlations |

|---|---|---|---|---|

| 12 | ~77.0 | ~3.61 (dd, J=10.8, 4.2) | C-9, C-11, C-13, C-14, C-24 | H-9, H-11β |

| 16 | ~69.4 | ~5.13 | C-15, C-17, C-18 | H-15β |

| 18 | ~149.7 | ~7.94 (s) | C-12, C-16, C-17 | - |

Note: Data is representative and may vary slightly between different derivatives and experimental conditions. mdpi.comnih.gov

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a molecule. ub.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. uni-bremen.dekrossing-group.de The analysis of this pattern allows for the precise determination of bond lengths, bond angles, and the absolute configuration of all chiral centers. rsc.org The structure of several scalarane sesterterpenoids, which has helped to confirm the stereochemistry proposed by spectroscopic methods, has been confirmed using this method. uv.esacs.orgcapes.gov.br For instance, the structure of 12-deacetyl-12,18-diepi-scalaradial was confirmed by X-ray crystallography. uv.es

Modified Mosher's Method for Absolute Stereochemistry

The modified Mosher's method is a powerful NMR-based technique used to determine the absolute configuration of chiral secondary alcohols. usm.edu This method involves the formation of diastereomeric esters by reacting the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). mdpi.comoregonstate.edu By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed chiral center in the two diastereomeric esters, the absolute stereochemistry at that center can be assigned. oregonstate.edu This method has been successfully applied to determine the absolute stereochemistry at C-12 in related scalarane compounds. mdpi.comacs.orgresearchgate.net

Stereochemical Features and Isomeric Relationships

The scalarane skeleton of this compound is characterized by a complex array of chiral centers, leading to a number of possible stereoisomers.

Analysis of Stereochemistry at C-12 and Other Chiral Centers

The stereochemistry at other chiral centers within the fused 6/6/6/6 tetracyclic core is also critical. The relative stereochemistry of these centers is often deduced from NOESY/ROESY correlations and coupling constants in NMR spectra. For example, a large diaxial coupling constant for H-12 (e.g., J = 10.8 Hz) can indicate a β-orientation for the substituent at this position. nih.gov

Interconversion of Stereoisomers (e.g., reversible stereoinversion of γ-hydroxybutenolide moiety)

An interesting stereochemical feature observed in some scalarane sesterterpenoids is the reversible stereoinversion of a γ-hydroxybutenolide moiety. nih.govnih.govresearchgate.net This phenomenon, where the stereocenter at the hydroxylated carbon can interconvert, leads to the presence of a mixture of epimers in solution. nih.govdntb.gov.ua The ratio of these epimers can be influenced by the solvent and other functional groups within the molecule. nih.gov The stereochemical behavior of this moiety is often fully elucidated through ROESY experiments, which can identify the different epimers and their relative orientations. nih.govresearchgate.net This dynamic stereochemistry adds another layer of complexity to the structural analysis of these natural products.

Mechanistic Investigations of Biological Activities in Cellular and Biochemical Systems

Anti-proliferative and Apoptosis-Inducing Mechanisms in Cancer Cell Lines

Research has consistently demonstrated the ability of 12-epi-scalaradial and its analogue, 12-deacetyl-12-epi-scalaradial, to inhibit the growth of various cancer cell lines. nih.govresearchgate.net This anti-proliferative effect is largely attributed to the induction of apoptosis, a form of programmed cell death, and the modulation of key intracellular signaling pathways that govern cell survival and proliferation.

Induction of Apoptosis Pathways

Apoptosis is a critical process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer. Studies have shown that 12-deacetyl-12-epi-scalaradial can trigger apoptosis in cancer cells through multiple mechanisms. mdpi.comresearchgate.netnih.gov

The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors. nih.gov Research on 12-deacetyl-12-epi-scalaradial has revealed its ability to mediate apoptosis through this pathway. mdpi.comresearchgate.netnih.gov Specifically, treatment of HeLa human cervical cancer cells with this compound led to the activation of caspase-8, a key initiator caspase in the extrinsic pathway. mdpi.comacs.org The activation of caspase-8 subsequently triggers a downstream cascade of effector caspases, ultimately leading to the execution of apoptosis. mdpi.comnih.gov This indicates that 12-deacetyl-12-epi-scalaradial can effectively engage the death receptor signaling machinery to induce programmed cell death in cancer cells. mdpi.comnih.gov

A central event in the execution phase of apoptosis is the activation of a family of cysteine proteases known as caspases. nih.gov The activation of these enzymes leads to the cleavage of specific cellular substrates, including poly(ADP-ribose) polymerase (PARP). frontiersin.org The cleavage of PARP is widely considered a hallmark of apoptosis. acs.orgfrontiersin.org

Studies have shown that 12-deacetyl-12-epi-scalaradial induces PARP cleavage in a time- and concentration-dependent manner in HeLa cells. mdpi.com This cleavage is a direct consequence of the activation of the caspase cascade. Specifically, treatment with the compound resulted in increased activities of caspase-3 and caspase-8. mdpi.com The activation of the initiator caspase-8 suggests the involvement of the extrinsic apoptotic pathway, which then leads to the activation of the executioner caspase-3, responsible for cleaving PARP and other cellular proteins to orchestrate cell death. mdpi.comnih.gov

| Cell Line | Compound | Observed Effects | Reference |

| HeLa | 12-deacetyl-12-epi-scalaradial | Time- and concentration-dependent PARP cleavage | mdpi.com |

| HeLa | 12-deacetyl-12-epi-scalaradial | Increased activity of caspase-3 and caspase-8 | mdpi.com |

| MV3 | Venlafaxine (for comparison) | Induced caspase 3 and PARP cleavage | frontiersin.org |

Extrinsic Apoptosis Pathway Mediation

Modulation of Intracellular Signaling Cascades

In addition to directly inducing apoptosis, this compound and its derivatives can modulate critical intracellular signaling pathways that are often dysregulated in cancer, contributing to uncontrolled cell growth and survival.

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in transducing extracellular signals to the cell nucleus, regulating processes like proliferation, differentiation, and apoptosis. x-mol.net The Extracellular signal-Regulated Kinase (ERK) pathway, a key branch of the MAPK family, is frequently hyperactivated in cancer, promoting cell survival. mdpi.com

Research has demonstrated that 12-deacetyl-12-epi-scalaradial can suppress the MAPK/ERK pathway in HeLa cells. mdpi.comnih.govresearchgate.net Treatment with the compound led to a significant inhibition of the phosphorylation of ERK. researchgate.netmdpi.com This dephosphorylation inactivates the ERK pathway, thereby contributing to the compound's anti-proliferative and pro-apoptotic effects. mdpi.commdpi.com The suppression of this pro-survival pathway appears to be a key mechanism by which scalarane sesterterpenoids exert their antitumor activities. mdpi.comresearchgate.net Interestingly, while suppressing the ERK pathway, 12-deacetyl-12-epi-scalaradial was found to have no effect on the JNK and p38 MAPK pathways in the same study. mdpi.com

| Cell Line | Compound | Effect on MAPK/ERK Pathway | Reference |

| HeLa | 12-deacetyl-12-epi-scalaradial | Suppression of ERK phosphorylation | researchgate.netmdpi.com |

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and proliferation. markus-peschel.de Its overactivation is a common feature in many types of cancer, making it a key therapeutic target. uv.esmarkus-peschel.de

Studies have identified this compound as an inhibitor of EGFR. uv.esnih.gov It has been shown to inhibit the EGFR-mediated phosphorylation of Akt (also known as protein kinase B), a critical downstream effector in the EGFR signaling pathway that promotes cell survival. nih.govmarkus-peschel.denih.gov This inhibition of the EGFR/Akt signaling axis is believed to be related to the cytotoxic effects of this compound against cancer cells like HeLa. nih.govresearchgate.net By blocking the signals that promote cell growth and survival at a very upstream point, this compound demonstrates a significant mechanism for its anti-cancer potential. markus-peschel.denih.gov

Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) Pathway Suppression

Nuclear Receptor Interactions

This compound and its derivatives have been shown to interact with and modulate the activity of nuclear receptors, particularly the orphan nuclear receptor Nur77.

Research has demonstrated that 12-deacetyl-12-epi-scalaradial, a derivative of this compound, can selectively enhance the trans-activation activity of the orphan nuclear receptor Nur77. nih.govnih.gov Nur77 is known to play diverse roles in cellular processes, including tumor development, making it a significant target for potential therapeutic agents. nih.govnih.gov Dual-luciferase reporter gene assays have confirmed that 12-deacetyl-12-epi-scalaradial can stimulate the transcriptional activity of Nur77. nih.govresearchgate.net This modulation of Nur77 function is a key aspect of the compound's biological activity. nih.gov

The interaction between 12-deacetyl-12-epi-scalaradial and Nur77 occurs at the ligand-binding domain (LBD) of the receptor. nih.govnih.gov Fluorescence quenching experiments and Western blotting analysis have provided evidence for this direct interaction. nih.govresearchgate.net This binding to the Nur77-LBD is accompanied by an induction of Nur77 phosphorylation. nih.govnih.gov The ability of 12-deacetyl-12-epi-scalaradial to directly engage with the Nur77-LBD and subsequently modulate its activity and phosphorylation state highlights a specific molecular mechanism underlying its effects on cells. nih.govnih.govresearchgate.net

Table 1: Effects of 12-deacetyl-12-epi-scalaradial on Nur77

| Assay | Finding | Reference |

| Dual-luciferase reporter assay | Selectively enhanced the trans-activation activity of Nur77. | nih.govresearchgate.net |

| Western blotting | Induced the phosphorylation of Nur77. | nih.govresearchgate.net |

| Fluorescence quenching | Demonstrated direct interaction with the ligand-binding domain (LBD) of Nur77. | nih.govresearchgate.net |

Nur77 Nuclear Receptor Trans-activation Enhancement

Anti-inflammatory Biochemical Pathways

This compound exhibits anti-inflammatory properties through its interaction with key biochemical pathways involved in the inflammatory response.

This compound is a well-established and potent inhibitor of secretory phospholipase A2 (sPLA2). nih.govresearchgate.net It demonstrates selectivity for sPLA2 over the cytosolic form of the enzyme (cPLA2). nih.gov For instance, scalaradial (B1680886), a closely related compound, potently inhibits human recombinant type II sPLA2 with an IC50 of 0.07 µM, while showing much weaker inhibition of the 85 kDa cPLA2 in U937 cells (IC50 = 20 µM). nih.gov This inhibitory action on sPLA2 is crucial as this enzyme is responsible for the release of arachidonic acid, a precursor to various pro-inflammatory mediators. aai.org The inhibition of sPLA2 by this compound has been observed in various contexts, including in homogenates of the kainate-injected hippocampus, where it significantly reduced the increased sPLA2 activity. nih.gov

The anti-inflammatory effects of this compound also extend to the modulation of the tumor necrosis factor (TNF) signal transduction pathway. aai.orgaai.org TNF is a key pro-inflammatory cytokine that activates a cascade of intracellular events leading to inflammation. nih.govthermofisher.com

Studies in human keratinocyte cell lines (HaCaT) have shown that this compound can inhibit TNF-induced activation of the transcription factor nuclear factor-κB (NF-κB) in a dose-dependent manner. aai.org At a concentration of 2 µM, it caused a 55% reduction in TNF-induced NF-κB activation. aai.org This inhibition of NF-κB activation is significant as NF-κB is a central regulator of genes involved in the inflammatory response, including the expression of adhesion molecules like ICAM-1. aai.orgaai.org

The mechanism of this modulation appears to be linked to its sPLA2 inhibitory activity. The inhibitory effect of this compound on TNF-mediated NF-κB activation can be suppressed by the addition of excess arachidonic acid, suggesting that the compound's effect is indeed due to its specific action on sPLA2. aai.org Furthermore, this compound has been shown to block the TNF-mediated enhancement of ICAM-1 expression. aai.orgaai.org

Table 2: Modulation of TNF Signal Transduction by this compound in HaCaT Cells

| Target | Effect of this compound | Concentration | Reference |

| TNF-induced NF-κB activation | 55% reduction | 2 µM | aai.org |

| TNF-mediated ICAM-1 expression | Blocked | Not specified | aai.orgaai.org |

| TNF-induced arachidonic acid release | Strongly inhibited | Not specified | aai.org |

Nuclear Factor-κB (NF-κB) Activation Suppression

Research into the anti-inflammatory properties of this compound has identified it as a potent suppressor of the Nuclear Factor-κB (NF-κB) signaling pathway. In studies using the human keratinocyte cell line HaCaT, this compound, a known inhibitor of secretory phospholipase A2 (sPLA2), demonstrated a strong, dose-dependent reduction of Tumor Necrosis Factor (TNF)-induced NF-κB activation. uv.es At a concentration of 2 μM, the compound achieved a 55% reduction in NF-κB activation. uv.es

The mechanism of this suppression is directly linked to its inhibition of sPLA2. This was confirmed in experiments where the addition of excess arachidonic acid, the product of PLA2 activity, counteracted the inhibitory effect of this compound on NF-κB activation. uv.esnih.govnih.gov This finding indicates that the suppression of NF-κB is a direct consequence of limiting the availability of arachidonic acid or its metabolites, which are crucial for the TNF signal transduction pathway leading to NF-κB's nuclear translocation. uv.esjbtr.or.kr

Furthermore, this compound effectively blocks the expression of Intercellular Adhesion Molecule 1 (ICAM-1), a gene whose expression is activated by NF-κB. uv.esdntb.gov.ua A concentration of 5 μM of this compound was sufficient to completely block the TNF-induced upregulation of ICAM-1 expression, returning it to levels comparable to that of untreated cells. uv.es

Table 1: Inhibition of NF-κB Activation by this compound

| Cell Line | Stimulant | Compound Concentration | Effect | Source |

|---|---|---|---|---|

| HaCaT | TNF | 2 µM | 55% reduction in NF-κB activation | uv.es |

| HaCaT | TNF | 5 µM | Complete blockage of ICAM-1 expression | uv.es |

Regulation of Arachidonic Acid Release

The primary mechanism through which this compound exerts many of its anti-inflammatory effects is by regulating the release of arachidonic acid (AA). As an inhibitor of secretory phospholipase A2 (sPLA2), specifically type II PLA2, it directly interferes with the hydrolysis of membrane phospholipids, which is the process that liberates AA. uv.ese-opr.org

In human keratinocyte (HaCaT) cells, this compound strongly inhibits the release of arachidonic acid induced by inflammatory cytokines such as TNF and Interleukin-1β (IL-1β). uv.es This demonstrates its ability to block sPLA2 enzyme activity within intact cells. uv.es Its inhibitory action on sPLA2 subsequently reduces the production of downstream eicosanoids, such as prostaglandins, which are synthesized from AA and are key mediators of inflammation. acs.org Studies in mouse bone marrow-derived mast cells also showed that this compound suppressed the delayed phase of prostaglandin (B15479496) D2 generation, a process dependent on arachidonic acid availability. e-opr.org

Table 2: Regulation of Arachidonic Acid (AA) Release by this compound

| Cell System | Stimulant | Effect of this compound | Associated Outcome | Source |

|---|---|---|---|---|

| HaCaT Keratinocytes | TNF, IL-1β | Strong inhibition of AA release | Reduced substrate for eicosanoid production | uv.esacs.org |

| Mouse Mast Cells | Cytokines | Inhibition of delayed AA release | Suppression of prostaglandin D2 generation | e-opr.org |

Antimicrobial Mode of Action

Antibacterial Activity (e.g., Staphylococcus aureus, MRSA, Bacillus subtilis)

This compound has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. In standard disk diffusion assays, the compound showed antimicrobial activity against Staphylococcus aureus and Bacillus subtilis at a concentration of 10 μ g/disk . uv.es

Of significant interest is its potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of antibiotic-resistant infections. uv.esnih.gov Semisynthetic this compound was found to have an IC50 (half-maximal inhibitory concentration) value of 6.3 μM against MRSA, highlighting its potential as a lead compound for developing new treatments for this challenging pathogen. uv.es This activity is a feature shared with other related scalarane sesterterpenoids that possess an unsaturated 1,4-dialdehyde moiety. acs.org

Table 3: Antibacterial Activity of this compound

| Bacterial Strain | Assay Type | Result | Source |

|---|---|---|---|

| Staphylococcus aureus | Disk Diffusion | Active at 10 µg/disk | uv.es |

| Methicillin-Resistant S. aureus (MRSA) | IC50 Determination | IC50 = 6.3 µM | uv.es |

| Bacillus subtilis | Disk Diffusion | Active at 10 µg/disk | uv.es |

Antifungal Activity (e.g., Candida albicans)

In addition to its antibacterial effects, this compound exhibits antifungal activity. uv.es Using a standard disk assay, the compound was shown to be active against the opportunistic pathogenic yeast Candida albicans at a concentration of 10 μ g/disk . uv.es While detailed mechanistic studies or minimum inhibitory concentration (MIC) values are not as extensively documented as its antibacterial actions, this finding confirms its broad-spectrum antimicrobial potential. Related scalarane sesterterpenes have also shown activity against C. albicans. nih.govscispace.com

Other Bioactivity Mechanisms

Transient Receptor Potential Melastatin 2 (TRPM2) Ion Channel Inhibition (for related scalaradial)

While not documented for this compound itself, the closely related compound scalaradial is a potent inhibitor of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. nih.govmdpi.comresearchgate.net TRPM2 is a calcium-permeable cation channel involved in cellular processes like oxidant-induced cell death and insulin (B600854) secretion. researchgate.net

In whole-cell patch-clamp experiments on HEK293 cells overexpressing human TRPM2, scalaradial inhibited TRPM2-mediated currents with a half-maximal inhibitory concentration (IC50) of 210 nM. nih.govresearchgate.net It also inhibited endogenous TRPM2 currents in a rat insulinoma cell line with an IC50 of 330 nM. mdpi.comresearchgate.net This inhibitory effect was shown to be independent of scalaradial's well-known ability to inhibit sPLA2. mdpi.comresearchgate.net

Scalaradial displayed some selectivity in its action. It inhibited the TRPM7 channel, but with a lower potency (IC50 of 760 nM), and it did not show inhibitory effects on CRAC, TRPM4, or TRPV1 ion channels. nih.govmdpi.com The compound 12-deacetylscalaradial was noted to have a similar inhibitory effect on TRPM2. nih.govresearchgate.net

Table 4: Inhibition of TRP Ion Channels by Scalaradial

| Ion Channel | Cell System | IC50 Value | Source |

|---|---|---|---|

| TRPM2 | TRPM2-HEK293 | 210 nM | nih.govresearchgate.net |

| Endogenous TRPM2 | Rat Insulinoma (INS-1) | 330 nM | mdpi.comresearchgate.net |

| TRPM7 | Whole-cell patch clamp | 760 nM | nih.govmdpi.com |

| CRAC, TRPM4, TRPV1 | Whole-cell patch clamp | No inhibition observed | nih.govmdpi.com |

Antifeedant Mechanisms

The investigation into the antifeedant mechanisms of this compound is rooted in its ecological function as a chemical defense agent for the marine organisms that produce or sequester it. uv.es Scalarane sesterterpenoids, the class of compounds to which this compound belongs, are predominantly isolated from marine sponges and shell-less molluscs (nudibranchs). uv.esnih.gov These compounds are believed to play a crucial role as eco-physiological mediators, deterring predation. uv.es The prevailing hypothesis is that sponges biosynthesize or store scalaranes like this compound for chemical defense against predators. researchgate.net This is supported by observations of nudibranchs, which feed on these sponges and subsequently sequester the scalarane metabolites, likely to protect themselves from their own predators. uv.esresearchgate.net

Research has identified this compound in various marine species, including the sponges Spongia nitens, Hyrtios erecta, and Collospongia auris, as well as the nudibranchs Glossodoris hikeurensis and Glossodoris cincta, which are known to feed on these sponges. uv.es The presence of this compound in both the dietary source (sponges) and the consumer (nudibranch) strongly suggests a role in predation deterrence. uv.es While direct mechanistic studies on the antifeedant properties of this compound are limited, the activities of closely related scalarane compounds provide significant insights into its potential mechanisms of action, which primarily involve ichthyotoxicity and taste-based deterrence. uv.esmdpi.com

Studies on analogous scalarane sesterterpenoids have demonstrated potent feeding deterrent effects against marine fish. uv.esmdpi.com For example, 12-deacetoxyscalaradial (B1176771), a structurally similar compound, was found to be active in a feeding inhibition bioassay against the fish Carassius carassius. uv.es This compound was also noted to have a "hot" taste, suggesting that gustatory repellence is a key component of its defensive mechanism. uv.es Furthermore, another related compound, 12-deacetyl-23-acetoxy-20-methyl-12-epi-scalaradial, exhibited ichthyotoxicity (toxicity to fish) against Gambusia affinis at very low concentrations. mdpi.com This toxic effect represents a powerful deterrent, conditioning predators to avoid consuming organisms containing these compounds. The antifeedant activity of scalaranes from the nudibranch Glossodoris pallida has also been confirmed against sympatric reef fish and crabs, reinforcing the ecological significance of this class of molecules in marine food webs. mdpi.com

The collective evidence strongly indicates that this compound functions as an antifeedant by acting as a chemical deterrent to predators, likely through a combination of unpalatable taste and direct toxicity.

Research Findings on Antifeedant Activity of Related Scalarane Compounds

Structure Activity Relationship Sar Studies and Molecular Design

Correlating Specific Structural Motifs with Biological Potency

The biological activity of 12-epi-scalaradial and related scalarane sesterterpenoids is intrinsically linked to specific structural features. The tetracyclic 6/6/6/6 fused ring system forms the core scaffold, but the nature and orientation of functional groups are critical determinants of potency.

Key structural motifs influencing bioactivity include:

The 1,4-dialdehyde moiety: This feature is a significant contributor to the biological activity of many scalarane compounds, including their anti-inflammatory and cytotoxic effects. researchgate.netuv.es The reactivity of these aldehyde groups allows for covalent interactions with biological targets, such as lysine (B10760008) residues in enzymes. researchgate.net

The C-12 substituent: The nature of the group at the C-12 position significantly impacts activity. For instance, the presence of an acetyloxy group at C-12 is a common feature in bioactive scalaranes. acgpubs.org Modifications at this position, such as deacetylation, can modulate the biological profile. researchgate.netuv.es

The γ-hydroxybutenolide moiety: In some analogues, the presence of a γ-hydroxybutenolide ring is associated with cytotoxicity. mdpi.com

Research has shown that even minor structural modifications can lead to significant changes in biological activity, highlighting the importance of specific functional groups and their spatial arrangement. researchgate.net For example, the anti-inflammatory activity of scalaradial (B1680886) is linked to its ability to inhibit phospholipase A2 (PLA2) enzymes, a process in which the dialdehyde (B1249045) groups are believed to play a crucial role. researchgate.netrsc.orgnih.gov

Influence of Stereochemistry on Activity Profiles

The stereochemical configuration of this compound is a critical factor governing its biological activity. The molecule possesses multiple chiral centers, and the specific spatial arrangement of substituents dramatically influences its interaction with biological macromolecules.

The "epi" designation at C-12 signifies a change in the stereochemistry at this specific carbon atom compared to its parent compound, scalaradial. This seemingly minor alteration in the orientation of the substituent at C-12 can lead to profound differences in biological potency and selectivity. acgpubs.org For instance, the coupling constants observed in NMR spectroscopy can help determine the relative configuration of substituents at C-12, distinguishing between α and β orientations. acgpubs.org

Studies comparing this compound with its diastereomers have revealed that the stereochemistry at C-12, as well as at other positions like C-18, is crucial for activities such as antitubercular and cytotoxic effects. uv.es The β-orientation of a hydroxyl group at C-12, for example, can be deduced from specific NMR correlations and coupling patterns. nih.gov The precise three-dimensional structure dictated by these chiral centers is essential for optimal binding to target proteins, and any deviation can result in a partial or complete loss of activity. The synthesis of scalaranes with specific stereochemistry at C-12 is a key challenge and a focus of synthetic efforts. mdpi.com

Development of this compound Analogues for Enhanced Bioactivity

The promising biological activities of this compound have spurred the development of numerous analogues with the goal of enhancing potency, selectivity, and drug-like properties. researchgate.netresearchgate.net Both semi-synthesis from natural scalaranes and total synthesis approaches have been employed to create a diverse range of derivatives. uv.esrsc.org

A key strategy in analogue development involves modifying the functional groups identified as being important for bioactivity. For example, 12-deacetyl-12-epi-scalaradial, an analogue where the acetyl group at C-12 is removed, has demonstrated significant cytotoxic and anti-inflammatory activities. researchgate.netuv.esresearchgate.net This particular analogue has been shown to induce apoptosis in cancer cells and inhibit key signaling pathways. nih.govresearchgate.netnih.gov

Other modifications have included:

Alterations at the C-12 and C-18 positions: Creating various epimers and deacetylated versions to probe the impact of stereochemistry and functional groups on activity. uv.es

Introduction of different substituents: To explore new interactions with biological targets and improve physicochemical properties. researchgate.net

Synthesis of simplified analogues: To create more synthetically accessible compounds that retain the key pharmacophoric features of the natural product. rsc.org

These synthetic and semi-synthetic efforts have generated a library of scalarane derivatives, allowing for a more detailed exploration of the structure-activity relationships within this class of compounds. The evaluation of these analogues against various biological targets continues to provide valuable insights for the design of future therapeutic agents. nih.gov

Rational Design Principles for Scalarane-Based Inhibitors

The development of potent and selective inhibitors based on the scalarane scaffold, such as those targeting phospholipase A2 (PLA2), increasingly relies on rational design principles. nih.gov This approach leverages an understanding of the three-dimensional structure of the target enzyme and the key interactions with its inhibitors. nih.gov

Key principles in the rational design of scalarane-based inhibitors include:

Structure-Based Drug Design (SBDD): Utilizing the crystal structure of the target protein to design molecules that fit precisely into the active site or other allosteric binding pockets. For PLA2, this involves designing molecules that can effectively block the hydrophobic channel leading to the active site. nih.gov

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for the biological activity of this compound and its analogues. This model can then be used to screen virtual libraries for new, structurally diverse compounds with the desired activity.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can predict the activity of novel, untested analogues, thereby prioritizing synthetic efforts. nih.gov

Targeting Covalent Inhibition: For enzymes like PLA2, the dialdehyde functionality of scalaradial and its analogues offers the potential for covalent inhibition through the formation of a Schiff base with lysine residues in the active site. researchgate.net Rational design can be used to optimize the reactivity and selectivity of this covalent interaction.

By integrating computational methods with synthetic chemistry and biological evaluation, researchers can move beyond simple trial-and-error and adopt a more directed approach to the discovery of novel scalarane-based inhibitors with improved therapeutic potential. nih.govnih.gov

Key Derivatives and Analogues of 12 Epi Scalaradial: Research Focus

Naturally Occurring Derivatives and Their Bioactivity Profiles

Nature has produced a vast library of scalarane derivatives, with subtle structural modifications leading to significant differences in biological function. These compounds are often sequestered by shell-less molluscs (nudibranchs) from the sponges they consume, likely as a form of chemical defense. uv.es The stereochemistry and substituents at various positions, particularly C-12 and C-18, play a crucial role in determining their bioactivity. uv.esresearchgate.net

First isolated from the nudibranch Glossodoris rufomarginata (formerly Chromodoris youngbleuthi) and the Tongan sponge Hyrtios erecta, 12-deacetyl-12-epi-scalaradial is a notable derivative. uv.esmdpi.com It has also been sourced from the Great Barrier Reef sponge Collospongia auris and the marine sponge Hippospongia sp. uv.esnih.gov Research has highlighted its significant potential as an anticancer agent. Studies have demonstrated its ability to suppress the proliferation of various cancer cell lines, including cervical cancer (HeLa), breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116). nih.govnih.govresearchgate.net The IC₅₀ value against HeLa cells was reported as 13.74 μM, which was lower than for other tested cell lines. nih.gov

Mechanistic investigations revealed that its anticancer effect in HeLa cells is mediated through the induction of apoptosis. nih.govresearchgate.net This process is triggered via the extrinsic apoptotic pathway and involves the suppression of the MAPK/ERK signaling pathway. nih.gov Furthermore, 12-deacetyl-12-epi-scalaradial has been shown to modulate the nuclear receptor Nur77, a promising target in cancer therapy, by inducing its phosphorylation and enhancing its trans-activation activity. nih.govnih.gov

Beyond its anticancer properties, semisynthetic preparations of this compound have shown antitubercular activity (MIC = 64 μM) and antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA) with an IC₅₀ value of 22 μM. uv.es It is also recognized as a potent inhibitor of phospholipase A₂ (PLA₂), an enzyme involved in inflammatory processes. researchgate.net

Table 1: Cytotoxic Activity of 12-deacetyl-12-epi-Scalaradial

| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| HeLa | Cervical Cancer | 13.74 | nih.gov |

| MCF-7 | Breast Cancer | 36 | |

| HepG2 | Liver Cancer | 23.4 | |

| HCT-116 | Colon Cancer | 27.1 | |

| SKOV3 | Ovarian Cancer | 31.0 | uv.es |

| SK-MEL | Melanoma | 26.4 | uv.es |

| BT549 | Breast Cancer | 19.4 | uv.es |

Isolated from marine sponges such as Spongia nitens, Collospongia auris, and Spongia agaricina, 12,18-diepi-scalaradial is an isomer of 12-epi-scalaradial. uv.esacgpubs.org Its bioactivity profile is distinguished by notable antimicrobial properties. Using a standard disk assay, it demonstrated inhibitory activity against the bacteria Staphylococcus aureus (10 μ g/disk ) and Bacillus subtilis (10 μ g/disk ), as well as the yeast Candida albicans (50 μ g/disk ). uv.es In addition to its antimicrobial effects, this compound has also been reported to exhibit cytotoxic activity. rsc.org

This naturally occurring derivative was identified in the Californian sponge Spongia idia and a Hippospongia species from Taiwan. uv.esrsc.org In its natural form, it has been shown to possess antifeedant properties. uv.es Semisynthetic versions of this compound have been evaluated for a broader range of bioactivities, revealing potent effects. It displays significant antitubercular activity with a Minimum Inhibitory Concentration (MIC) of 8 μM. uv.es Furthermore, it exhibits strong antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an IC₅₀ of 3.8 μM. uv.es Its cytotoxic profile has also been established against several human cancer cell lines. uv.esrsc.org

Table 2: Bioactivity of Semisynthetic 12-deacetyl-12,18-diepi-Scalaradial

| Activity Type | Target/Cell Line | Measurement | Value (μM) | Reference |

|---|---|---|---|---|

| Antitubercular | Mycobacterium tuberculosis | MIC | 8 | uv.es |

| Antimicrobial | MRSA | IC₅₀ | 3.8 | uv.es |

| Cytotoxic | SKOV3 (Ovarian Cancer) | IC₅₀ | 19.4 | uv.es |

| SK-MEL (Melanoma) | IC₅₀ | 18.6 | uv.es | |

| BT549 (Breast Cancer) | IC₅₀ | 12.9 | uv.es | |

| Vero (Normal Kidney) | IC₅₀ | 20.7 | uv.es |

Scalaradial (B1680886) was first isolated in 1974 from the Mediterranean sponge Cacospongia mollior. uv.es It has since been found in other sponges, including Cacospongia scalaris and Spongia oceania, and is also sequestered by nudibranchs. uv.es A defining characteristic of scalaradial is its potent and selective inhibition of phospholipase A₂ (PLA₂) enzymes, particularly secreted PLA₂ (sPLA₂). uv.esebi.ac.uk It inhibits bee venom PLA₂ with an IC₅₀ of 0.07 μM. uv.es This inhibitory action is central to its anti-inflammatory properties, as PLA₂ is a key enzyme in the production of inflammatory mediators. uv.esebi.ac.uk

More recently, scalaradial was identified as a potent inhibitor of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, a discovery that necessitates the re-evaluation of previous studies where its effects were attributed solely to PLA₂ inhibition. nih.gov Interestingly, despite possessing a 1,4-dialdehyde functionality—a feature often associated with intense pungency—scalaradial is tasteless. uv.es Nevertheless, it serves as an effective chemical defense for sponges against predation by reef fishes. uv.es

The structural diversity of scalarane sesterterpenoids extends to many other related compounds, each with unique properties.

12-deacetoxyscalaradial (B1176771) : First isolated from the sponge Cacospongia mollior, this compound is notable for being the first natural scalarane identified without a substituent at the C-12 position. uv.esresearchgate.net It exhibits cytotoxic activity in the Artemia salina shrimp bioassay (LD₅₀ = 0.77 μg/mL) and against various human cancer cell lines, including pancreatic cancer (PANC-1). uv.esnih.govnih.gov It also functions as a potent antifeedant and is described as having a hot taste to the human tongue. uv.esresearchgate.net

18-epi-scalaradial : Isolated from the sponge Cacospongia scalaris, this epimer of scalaradial demonstrated significant cytotoxicity against a panel of five tumour cell lines, including mouse lymphoma (P388), human lung carcinoma (A549), human colon carcinoma (HT29), and human melanoma (MEL28), with ED₅₀ values as low as 0.2 μg/mL. uv.es

Parent Compound: Scalaradial and its Activity

Semisynthetic and Synthetic Analogues and Their Structure-Function Studies

The study of semisynthetic and synthetic analogues of scalarane sesterterpenoids has been crucial for elucidating structure-activity relationships (SAR). researchgate.netacs.org Chemical modifications of naturally abundant scalaranes, such as heteronemin (B1258807), have provided a platform to systematically investigate how different functional groups and stereochemical configurations influence biological activity. uv.esacs.org

Key insights from these studies include:

The 1,4-Dialdehyde Moiety : The presence of an unsaturated 1,4-dialdehyde group, as seen in scalaradial and its isomers, is strongly correlated with potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). acs.org

Stereochemistry at C-12 and C-18 : The spatial orientation of substituents at positions C-12 and C-18 dramatically affects bioactivity. For instance, the semisynthetic 12-deacetyl-12,18-diepi-scalaradial shows significantly more potent antitubercular (MIC = 8 μM vs. 64 μM) and anti-MRSA (IC₅₀ = 3.8 μM vs. 22 μM) activity compared to its 18-epi counterpart, 12-deacetyl-12-epi-scalaradial. uv.es This highlights the critical role of the stereochemistry at C-18.

Deacetylation and Oxidation : The removal of the acetyl group at C-12 (deacetylation) and subsequent oxidation can alter the activity profile. For example, semisynthetic 12-deacetyl-12-oxoscalaradial displays a different spectrum of cytotoxicity compared to its acetylated or hydroxylated precursors. uv.es

γ-hydroxybutenolide Moiety : In some derivatives, a γ-hydroxybutenolide moiety is present. Studies suggest that while this group is a feature of many bioactive scalaranes, it is not solely sufficient for activity, indicating that non-covalent interactions with the rest of the molecule are also critical for potency. nih.govrsc.org

These SAR studies are essential for guiding the rational design of new scalarane analogues with improved potency and selectivity, paving the way for the development of novel therapeutic agents from these marine scaffolds. acs.orgmdpi.com

Advanced Research Methodologies and Techniques

In Vitro Cell-Based Assays

A range of cell-based assays has been employed to determine the cytotoxic and modulatory effects of 12-epi-scalaradial on various cell lines.

MTT Assay The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay has been a primary tool for assessing cell viability and cytotoxicity. Studies on human keratinocyte (HaCaT) cells showed no reduction in cell viability after a one-hour pretreatment with 5 μM of this compound, followed by one hour of TNF stimulation. researchgate.net However, other research indicated that concentrations greater than 3 μM could compromise the viability of neutrophils. researchgate.net

Semisynthetic this compound has also demonstrated cytotoxic activity against a panel of human cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration required to inhibit the growth of 50% of cells, have been determined for several lines. researchgate.net

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Cell Type | IC50 (μM) | Citation |

| Human Oral Fibroblasts | Fibroblast | 1.26 | researchgate.net |

| SKOV3 | Ovarian Cancer | 23.3 | researchgate.net |

| BT549 | Breast Cancer | 21.0 | researchgate.net |

| Vero | Kidney Epithelial | 22.2 | researchgate.net |

Flow Cytometry Flow cytometry has been utilized to analyze the expression of cell surface molecules in response to treatment with this compound. In studies involving HaCaT cells, this technique was used to measure the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a glycoprotein (B1211001) involved in inflammatory reactions. researchgate.net Treatment with TNF was shown to increase ICAM-1 immunofluorescence. researchgate.net The addition of this compound reduced this TNF-mediated enhancement in a dose-dependent manner. researchgate.net A concentration of 5 μM of the compound was sufficient to completely block the up-regulation of ICAM-1 expression. researchgate.net Further flow cytometric analysis revealed that treatment with 5 μM this compound for one hour did not alter the levels of TNF receptor p55 (TNFR p55). researchgate.net

Western Blotting Western blot analysis has been used to investigate the effect of this compound on the expression of specific proteins. In studies with Raw264.7 macrophage cells, pretreatment with this compound followed by incubation with lipopolysaccharide (LPS) was shown to inhibit the expression of inducible nitric oxide synthase (iNOS). aai.org This inhibition of iNOS protein expression was observed in a dose-dependent manner and was complete at a concentration of 20 μM. aai.org

Dual-Luciferase Reporter Gene Assays Based on the available research, there are no specific reports detailing the use of dual-luciferase reporter gene assays to investigate the activity of this compound. This technique is often used to study the modulation of specific transcription factor activity, and extensive research exists for its derivative, 12-deacetyl-12-epi-scalaradial, particularly in relation to the nuclear receptor Nur77. researchgate.netnih.govnih.gov

Enzyme Activity Assays

The primary enzymatic target investigated for this compound is phospholipase A2 (PLA2), an enzyme critical to the inflammatory cascade.

PLA2 Inhibition Assays this compound is recognized as a potent and selective inhibitor of secretory PLA2 (sPLA2). nih.govresearchgate.net Enzyme activity assays determined that it inhibits human recombinant sPLA2 with a very low IC50 value, indicating high potency. researchgate.net It is proposed that the compound causes irreversible inhibition of sPLA2 by forming a Schiff's base with a lysine (B10760008) residue on the enzyme's surface. aai.org Studies using bee venom PLA2 (bvPLA2) mutants further pinpointed that this compound inactivates the enzyme through the modification of lysine residue K94. acs.org In LPS-stimulated Raw264.7 cells, this compound inhibited sPLA2 activity in the culture supernatant in a dose-dependent fashion. aai.org

Table 2: Inhibition of Phospholipase A2 by this compound

| Enzyme Target | Source | IC50 | Citation |

| Phospholipase A2 (PLA2) | Human Recombinant | 0.02 μM | researchgate.net |

Molecular Docking and Computational Modeling for Target Interaction Analysis

No specific molecular docking or computational modeling studies focused on the interaction of this compound with its protein targets were identified in the reviewed literature. Such computational methods are invaluable for predicting binding poses and understanding interaction mechanisms at the atomic level. scienceopen.commdpi.com While these techniques have been applied to its structural analogue, 12-deacetyl-12-epi-scalaradial, to explore interactions with viral proteins, similar analyses for this compound itself are not available in the searched reports. nih.gov

Biophysical Characterization of Ligand-Protein Interactions

Biophysical techniques are essential for confirming direct binding and characterizing the nature of the interaction between a ligand and its target protein.

Fluorescence Quenching Fluorescence quenching is a technique used to study the binding of a ligand to a protein by observing changes in the protein's intrinsic fluorescence, often from tryptophan residues. researchgate.net While detailed fluorescence quenching studies for this compound are not extensively reported, one study on bee venom PLA2 (bvPLA2) charge reversal mutants mentions the use of tryptophan emission spectra in its supporting information to characterize the interaction. acs.org However, comprehensive studies detailing the binding constants and thermodynamics of this interaction for this compound using this method are not available in the primary literature reviewed. The technique has been more thoroughly applied to its derivative, 12-deacetyl-12-epi-scalaradial, to demonstrate interaction with the Nur77-LBD. nih.govmdpi.com

ESI-MS for Covalent Modification The proposed mechanism of irreversible inhibition of PLA2 by this compound involves covalent bond formation. aai.org Electrospray ionization-mass spectrometry (ESI-MS) is a powerful tool for confirming such covalent modifications by detecting the mass increase of the protein target after incubation with the inhibitor. spectroscopyonline.com While studies on the related compound scalaradial (B1680886) have used ESI-MS to investigate its reaction profile with PLA2, and mutagenesis studies strongly imply that this compound covalently modifies lysine K94 on bvPLA2, detailed ESI-MS analyses specifically confirming the formation of the this compound-protein adduct are not prominently featured in the available literature. researchgate.netacs.org

Future Perspectives in 12 Epi Scalaradial Research

Elucidation of Undiscovered Mechanisms of Action at the Molecular Level

While initial studies have identified several mechanisms of action for 12-epi-scalaradial and its derivatives, a deeper understanding at the molecular level is required. Current knowledge points to the inhibition of the epidermal growth factor receptor (EGFR)-mediated phosphorylation of Akt/PKB and the induction of apoptosis in cancer cells. markus-peschel.demdpi.com For instance, the related compound, 12-deacetyl-12-epi-scalaradial, has been shown to induce apoptosis in HeLa cells through the MAPK/ERK pathway and by modulating the nuclear receptor Nur77. mdpi.comnih.govmdpi.com

Future research should aim to:

Identify Direct Molecular Binders: Utilize advanced techniques like chemoproteomics to pinpoint the direct protein targets of this compound. Understanding these initial binding events is crucial to unraveling the full cascade of its effects.

Dissect Signaling Pathways: Move beyond the established pathways (EGFR, MAPK/ERK) to explore other potential signaling cascades affected by this compound. For example, while the MAPK/ERK pathway is implicated, the roles of JNK, p38, and PI3K/Akt pathways in the context of this compound's activity remain to be fully explored. mdpi.com

Investigate Epigenetic Modifications: Explore whether this compound can induce changes in histone acetylation or DNA methylation, thereby influencing gene expression related to its observed biological activities.

Exploration of Novel Biological Targets and Therapeutic Applications

The known anti-inflammatory and cytotoxic properties of this compound and its analogs provide a strong foundation for exploring new therapeutic avenues. uv.esznaturforsch.com The compound has demonstrated cytotoxicity against a range of cancer cell lines, including those of the cervix, breast, liver, and colon. mdpi.commdpi.com

Future exploration should focus on:

Neurodegenerative Diseases: Given that some sesterterpenoids are being investigated for their role in modulating neurodegenerative processes, the potential of this compound in this area warrants investigation. rsc.org

Metabolic Disorders: The broader class of sesterterpenoids has been studied for applications in type-II diabetes, hypercholesterolemia, and obesity, suggesting a potential avenue for this compound research. rsc.org

Antiviral and Antiparasitic Activities: While antibacterial properties have been noted, a systematic screening of this compound against a panel of viruses and parasites, such as Leishmania major, could reveal new therapeutic applications. uv.esmdpi.com

Optimization of Synthetic Pathways for Scalable Production and Derivatization

The natural sourcing of this compound from marine sponges like Spongia nitens and Hyrtios erecta is not sustainable for large-scale production. uv.es Therefore, robust synthetic strategies are paramount.

Key future objectives include:

Developing Efficient Total Syntheses: While total syntheses of related scalaranes have been achieved, optimizing these routes for this compound to improve yield and reduce step count is crucial. uv.esmdpi.com Recent advances in synthesizing complex polycyclic terpenoids can provide valuable insights. acs.org

Exploring Biocatalysis and Semisynthesis: Engineering microbial hosts or using purified enzymes to perform key steps in the synthesis could offer a more sustainable and scalable production platform. researchgate.netnrfhh.com Semisynthetic approaches starting from more abundant natural scalaranes also present a viable option. uv.es

Facilitating Derivatization: Synthetic pathways need to be flexible enough to allow for the easy creation of a library of derivatives. This will be essential for structure-activity relationship studies and lead optimization.

Advanced Structure-Activity Relationship Elucidation for Lead Optimization

Understanding how the chemical structure of this compound relates to its biological activity is fundamental for designing more potent and selective drug candidates. The stereochemistry at C-12 is known to be a critical determinant of its bioactivity.

Future research in this area should involve:

Systematic Modification of Functional Groups: Creating a diverse library of analogs by modifying the dialdehyde (B1249045) and acetyloxy functionalities is a priority. For instance, comparing the activity of this compound with its deacetylated form, 12-deacetyl-12-epi-scalaradial, has already provided valuable insights. researchgate.net

Computational Modeling and QSAR: Employing quantitative structure-activity relationship (QSAR) modeling and molecular docking simulations can help predict the activity of new derivatives and guide synthetic efforts. mdpi.com These in silico techniques are crucial for rational lead optimization. researchgate.net

Exploring the Role of the Scalarane Skeleton: Investigating how modifications to the core tetracyclic scalarane framework impact activity will provide a more complete picture of the pharmacophore.

Investigation of Ecological Roles and Biosynthetic Pathways in Marine Organisms

Scalarane sesterterpenoids are believed to play a significant role as chemical defense agents for the marine sponges that produce them. uv.esrsc.org They are also sequestered by nudibranchs that feed on these sponges, likely for their own defense. uv.es

Future investigations should aim to:

Elucidate Biosynthetic Pathways: Identifying the specific genes and enzymes (such as terpene synthases and prenyltransferases) responsible for the biosynthesis of this compound in sponges is a key goal. researchgate.netpnas.org This knowledge could be harnessed for biotechnological production.

Understand Ecological Functions: Conducting in-situ studies to confirm the antifeedant and other ecological roles of this compound will provide a more complete understanding of its natural purpose. uv.es

Explore Symbiotic Relationships: Investigating the potential role of symbiotic microorganisms within the sponge in producing this compound or its precursors is an important and often overlooked area of research. rsc.org Much of the chemical diversity in sponges is thought to originate from their microbial symbionts. rsc.org

Q & A

Q. What are the primary natural sources of 12-epi-Scalaradial, and how is it synthesized for laboratory studies?

this compound is a scalarane sesterterpenoid isolated from marine sponges such as Hippospongia spp., Hyrtios erecta, and nudibranchs like Glossodoris hikeurensis . Semisynthesis from natural pentacyclic scalaranes is a common method to obtain the compound for research, enabling scalable production while preserving its bioactive scaffold . Characterization typically involves NMR, mass spectrometry, and chromatographic techniques to confirm purity and structural integrity.

Q. What preliminary biological activities have been reported for this compound?

this compound exhibits broad bioactivity, including antimicrobial effects against Staphylococcus aureus (10 µg/disk inhibition) and Candida albicans, anti-inflammatory properties via inhibition of human recombinant PLA2 (IC₅₀ = 0.02 µM), and cytotoxicity against cancer cell lines such as ovarian SKOV3 (IC₅₀ = 23.3 µM) and breast BT549 (IC₅₀ = 21.0 µM) . These findings underscore its potential as a lead compound for drug discovery.

Q. Which experimental techniques are critical for studying this compound’s interaction with cellular targets?

Fluorescence quenching assays and Western blotting are foundational methods. For example, fluorescence quenching revealed dose-dependent binding of this compound to Nur77-LBD (ligand-binding domain), while Western blotting demonstrated its ability to upregulate Nur77 phosphorylation (p-Nur77) in HeLa cells, linking its activity to apoptosis induction .

Advanced Research Questions

Q. How does this compound modulate the MAPK/ERK pathway, and what methodological approaches validate this mechanism?

In HeLa cells, this compound induces apoptosis by activating Nur77 via phosphorylation, which triggers mitochondrial translocation. Dual-luciferase reporter assays and Western blotting (e.g., detecting p-Nur77 and β-tubulin) confirmed MAPK/ERK pathway involvement. Dose-response experiments (0–30 µM) showed a direct correlation between compound concentration and Nur77 activation, with statistical rigor ensured through triplicate trials and ANOVA analysis .

Q. How do researchers reconcile conflicting IC₅₀ values for this compound’s cytotoxicity across different cancer cell lines?

Variability in IC₅₀ values (e.g., SK-MEL melanoma IC₅₀ > 42.7 µM vs. BT549 breast cancer IC₅₀ = 21.0 µM) may arise from cell-specific differences in drug uptake, metabolic activity, or target expression. Methodological standardization—such as consistent exposure times (e.g., 24–48 hours), MTT assay protocols, and normalization to housekeeping genes (e.g., GAPDH)—is critical for cross-study comparability .

Q. What evidence supports this compound’s selectivity for PLA2 inhibition over other inflammatory mediators like PGHS-2?

In mouse bone marrow-derived mast cells, this compound (1 mM) inhibited PLA2-dependent PGD₂ generation but did not suppress PGHS-2 induction. This selectivity was validated using heparin-sensitive PLA2 assays and SDS-PAGE/immunoblotting to rule out cPLA2 involvement. Such findings highlight the need for pathway-specific mechanistic studies to avoid overgeneralizing anti-inflammatory effects .

Q. What challenges arise in synthesizing this compound, and how do impurities affect pharmacological assessments?

Semisynthesis from scalaranes requires precise stereochemical control to avoid epimerization, which can alter bioactivity. Impurities may confound results, as seen in inconsistent antitubercular activity (MIC = 58 µM) across batches. High-performance liquid chromatography (HPLC) with UV/Vis detection (e.g., λ = 210 nm) and nuclear Overhauser effect (NOE) NMR experiments are essential for verifying purity and stereochemistry .

Methodological and Data Analysis Questions

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?

Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture threshold and saturation effects. Include positive controls (e.g., known PLA2 inhibitors) and negative controls (vehicle-only treatments). For apoptosis assays, combine flow cytometry (Annexin V/PI staining) with caspase-3/7 activity measurements to ensure mechanistic specificity .

Q. What statistical practices are recommended for reporting this compound’s bioactivity data?

Adhere to the PHARMACEUTICAL RESEARCH guidelines: report means ± standard deviation (SD) for triplicate experiments, avoid exceeding three significant figures unless justified by instrument precision, and specify statistical tests (e.g., Student’s t-test for pairwise comparisons). Use p < 0.05 as the significance threshold, and avoid vague terms like “significant” without statistical backing .

Q. How can fluorescence quenching assays be optimized to study this compound-protein interactions?

Maintain a constant protein concentration (e.g., 1 µM Nur77-LBD) while titrating the compound (0–30 µM). Correct for inner-filter effects using reference samples, and calculate binding constants (e.g., Stern-Volmer plots) with software like GraphPad Prism. Validate results with orthogonal methods, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Directions

Q. What gaps exist in understanding this compound’s role in nuclear receptor signaling beyond Nur77?

While Nur77 modulation is well-documented , its interaction with other nuclear receptors (e.g., RXRα) remains underexplored. Co-immunoprecipitation (Co-IP) and chromatin immunoprecipitation (ChIP-seq) could identify novel targets, while gene knockout models (e.g., CRISPR-Cas9) would clarify pathway dependencies.

Q. How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding modes to PLA2 or EGFR. Validate predictions with mutagenesis (e.g., alanine scanning of Nur77-LBD) and correlate in silico findings with experimental IC₅₀ values to refine SAR models .

Q. What strategies mitigate off-target effects in this compound’s anticancer applications?

Proteomics (e.g., affinity purification-mass spectrometry) can identify unintended interactors. Compare cytotoxicity in cancer versus normal cells (e.g., Vero cells, IC₅₀ = 22.2 µM) to assess selectivity. Combinatorial screens with chemotherapeutics (e.g., cisplatin) may reveal synergistic effects, reducing effective doses and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.